Xenotime

描述

属性

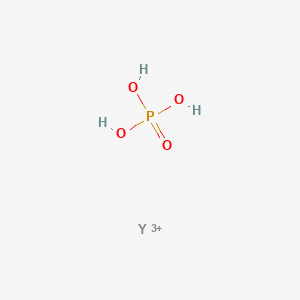

CAS 编号 |

13817-22-6 |

|---|---|

分子式 |

H3O4PY+3 |

分子量 |

186.9 |

IUPAC 名称 |

phosphoric acid;yttrium(3+) |

InChI |

InChI=1S/H3O4P.Y/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3 |

InChI 键 |

UXBZSSBXGPYSIL-UHFFFAOYSA-N |

SMILES |

OP(=O)(O)O.[Y+3] |

产品来源 |

United States |

Foundational & Exploratory

xenotime-(Y) crystal structure and properties

An In-depth Technical Guide to the Crystal Structure and Properties of Xenotime-(Y)

Introduction

This compound-(Y) is a rare-earth phosphate (B84403) mineral with the ideal chemical formula YPO₄.[1][2] It is a significant natural source of yttrium and heavy rare-earth elements (HREEs) such as dysprosium, erbium, and ytterbium.[1][3] Structurally, this compound-(Y) is isostructural with zircon (ZrSiO₄), belonging to the tetragonal crystal system.[1][4] This guide provides a detailed overview of its crystallographic structure, physicochemical properties, and the experimental methods used for its characterization, aimed at researchers, scientists, and professionals in drug development who may utilize lanthanide-bearing materials.

Crystal Structure

This compound-(Y) crystallizes in the tetragonal system, characterized by a structure of alternating, edge-sharing YO₈ dodecahedra and PO₄ tetrahedra that form chains parallel to the c-axis.[4][5] This arrangement defines its crystallographic parameters and overall symmetry.

Crystallographic Data

The fundamental crystallographic data for this compound-(Y) are summarized in the table below. These parameters define the unit cell and the symmetrical arrangement of atoms within the crystal lattice.

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1][3][6] |

| Space Group | I4₁/amd | [1][4][7] |

| Point Group | 4/m 2/m 2/m (Ditetragonal Dipyramidal) | [6][7] |

| Lattice Parameters | a = 6.884 - 6.902 Å, c = 6.021 - 6.038 Å | [7] |

| Unit Cell Volume (V) | ~285.33 ų | [7] |

| Formula Units (Z) | 4 | [2][7] |

Structural Description

The crystal structure of this compound-(Y) consists of isolated phosphate (PO₄) tetrahedra linked by yttrium-oxygen polyhedra (YO₈).[4] The yttrium atom is in 8-fold coordination with oxygen. This structural configuration is particularly suited for incorporating yttrium and the smaller, heavy rare-earth elements (HREEs).[4] The structure can be visualized as chains of alternating PO₄ tetrahedra and YO₈ polyhedra extending along the c-axis.[4]

Caption: Simplified 2D representation of the this compound-(Y) crystal structure.

Physicochemical Properties

The physical and chemical properties of this compound-(Y) are a direct consequence of its crystal structure and composition. These properties are crucial for its identification and potential applications.

Physical Properties

This compound-(Y) exhibits distinct physical characteristics that are summarized in the table below.

| Property | Value | Reference |

| Mechanical | ||

| Mohs Hardness | 4 - 5 | [1][6] |

| Tenacity | Brittle | [6] |

| Cleavage | Good/Perfect on {100} | [1][6] |

| Fracture | Uneven to splintery | [1][6] |

| Density | 4.4 - 5.1 g/cm³ | [1][3][6] |

| Optical | ||

| Color | Brown, brownish-yellow, reddish-brown, gray | [1][3] |

| Luster | Vitreous to resinous | [1][3] |

| Streak | Pale brown, yellowish, reddish, to white | [1] |

| Diaphaneity | Translucent to opaque, rarely transparent | [1][3] |

| Optical Class | Uniaxial (+) | [8] |

| Refractive Indices | nω = 1.720, nε = 1.815 | [1] |

| Birefringence | δ = 0.095 - 0.096 | [1] |

| Pleochroism | Dichroic: pink/yellow to brownish/grayish green | [1] |

Chemical Composition and Substitutions

The ideal formula for this compound-(Y) is YPO₄. However, it commonly forms a solid solution series with chernovite-(Y) (YAsO₄), which involves the substitution of arsenate (AsO₄) for phosphate (PO₄).[1][3]

Significant isomorphous substitution also occurs at the yttrium site. Due to their similar ionic radii, yttrium is frequently replaced by heavy rare-earth elements (HREEs), particularly dysprosium (Dy), erbium (Er), terbium (Tb), and ytterbium (Yb).[1][3] Additionally, radioactive elements such as uranium (U) and thorium (Th) can substitute for yttrium, leading to some specimens being radioactive.[1][3]

| Element | Oxide | Role | Reference |

| Yttrium | Y₂O₃ | Major Cation | [2] |

| Phosphorus | P₂O₅ | Forms Anionic Group | [2] |

| HREEs (Dy, Er, Yb, Gd) | REE₂O₃ | Common Substitutions for Y | [1] |

| Arsenic | As₂O₅ | Substitutes for P (Chernovite series) | [1] |

| Uranium | UO₂ | Substitutes for Y | [1] |

| Thorium | ThO₂ | Substitutes for Y | [1] |

| Silicon | SiO₂ | Minor Impurity | [1] |

Experimental Protocols

The characterization of this compound-(Y) relies on standard mineralogical and crystallographic techniques to determine its structure and composition.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the primary method for determining the precise crystal structure of this compound-(Y).

-

Objective: To determine the space group, unit cell dimensions, and atomic positions.

-

Methodology:

-

A small, high-quality single crystal of this compound-(Y) is selected and mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

As the crystal is rotated, the diffraction pattern (intensities and positions of diffracted beams) is recorded by a detector.

-

The resulting data are processed to solve the crystal structure, yielding the lattice parameters and the coordinates of the Y, P, and O atoms within the unit cell.

-

Refinement of the structural model is performed to achieve the best fit with the experimental data.

-

Caption: Workflow for single-crystal X-ray diffraction analysis.

Electron Probe Microanalysis (EPMA)

EPMA is a quantitative, non-destructive technique used to determine the precise chemical composition of this compound-(Y) samples.

-

Objective: To quantify the weight percent of constituent elements (Y, P, O, and substituting elements like HREEs, As, U, Th).

-

Methodology:

-

A this compound-(Y) sample is polished to a flat, smooth surface and coated with a thin layer of carbon to ensure electrical conductivity.

-

The sample is placed in a high-vacuum chamber of the electron microprobe.

-

A focused beam of high-energy electrons is directed at a specific point on the sample's surface.

-

The electron beam excites the atoms, causing them to emit characteristic X-rays.

-

Wavelength-dispersive spectrometers (WDS) measure the wavelengths and intensities of these X-rays.

-

By comparing the intensities to those from known standards, the concentration of each element is accurately determined.[6]

-

Conclusion

This compound-(Y) possesses a well-defined tetragonal crystal structure that readily accommodates yttrium and heavy rare-earth elements. Its distinct physical and chemical properties, determined through standard analytical techniques like XRD and EPMA, make it a mineral of significant interest for both geological and materials science applications. This guide provides the foundational technical data necessary for researchers working with this important rare-earth phosphate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound-(Y) Mineral Data [webmineral.com]

- 3. mindat.org [mindat.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. zpag.net [zpag.net]

- 7. mindat.org [mindat.org]

- 8. handbookofmineralogy.org [handbookofmineralogy.org]

occurrence of xenotime in granitic pegmatites

An In-depth Technical Guide on the Occurrence of Xenotime in Granitic Pegmatites

Introduction

This compound-(Y) (YPO₄) is a yttrium phosphate (B84403) mineral that serves as a primary ore for yttrium and heavy rare earth elements (HREEs), including dysprosium (Dy), erbium (Er), ytterbium (Yb), and gadolinium (Gd).[1][2] It is commonly found as an accessory mineral in granitic pegmatites, which are coarse-grained igneous rocks formed during the final stages of magma crystallization.[1][3] These environments are often enriched in incompatible elements, such as rare earth elements (REEs), that do not readily fit into the crystal structures of common rock-forming minerals.[4][5]

This technical guide provides a comprehensive overview of the occurrence, geochemistry, and analysis of this compound in granitic pegmatites. It is intended for researchers, geoscientists, and professionals in mineral exploration and materials science. The guide details the formation processes, associated mineralogy, chemical composition, and the analytical techniques employed for its characterization.

Formation and Geological Occurrence

This compound in granitic pegmatites can form through two primary processes: primary magmatic crystallization and secondary post-magmatic or hydrothermal processes.[6]

-

Primary Magmatic this compound: This type of this compound crystallizes directly from the highly evolved, peraluminous (high alumina-to-alkali ratio) silicate (B1173343) melt that forms pegmatites.[6][7] It is often found in association with other primary magmatic minerals like zircon, monazite, and fluorapatite.[8] These pegmatites are typically classified as NYF-type (Niobium, Yttrium, Fluorine), characterized by an enrichment in high field strength elements.[4][5]

-

Secondary (Hydrothermal) this compound: This form of this compound precipitates from late-stage, post-magmatic hydrothermal fluids that circulate through the pegmatite as it cools.[6] These fluids can alter pre-existing minerals, such as zircon or apatite, leading to the dissolution of these primary minerals and the subsequent reprecipitation of secondary this compound.[7] This process is often described as a fluid-aided coupled dissolution-reprecipitation reaction.[6][9] Secondary this compound can occur as overgrowths on primary minerals or as discrete, irregular grains filling fractures.[6][8]

This compound is a common accessory mineral in zoned granitic pegmatites, often found in the intermediate or core zones.[10] It can occur as euhedral to subhedral crystals, ranging in size from microscopic inclusions to several millimeters.[3][8][10]

Mineralogy and Associated Minerals

This compound-(Y) is isostructural with zircon and typically forms tetragonal bipyramidal crystals.[11][12] Its color can range from brown and yellow to colorless.[3][10] It is frequently found in close association with a suite of other accessory minerals that are also enriched in incompatible elements.

Commonly Associated Minerals:

-

Monazite-(Ce): A light rare earth element (LREE) phosphate that often coexists with this compound, providing a valuable pair for geochemical and geochronological studies.[12][13]

-

Zircon (ZrSiO₄): Often occurs intergrown with this compound, sometimes forming complex solid solutions.[8] Secondary this compound can form from the alteration of primary zircon in the presence of phosphorus-rich fluids.[7][14]

-

Apatite (specifically Fluorapatite): Can host inclusions of this compound, which may have formed through exsolution or metasomatic processes.[6][10]

-

Columbite-Tantalite Group Minerals: Oxides of niobium and tantalum that are characteristic of rare-element pegmatites.[13][15]

-

Micas: Particularly muscovite (B576469) and lepidolite, which can enclose crystals of this compound.[15]

-

Garnet: Spessartine-rich garnet can contain microscopic inclusions of this compound.[15]

-

Uraninite and Thorite: These actinide minerals are often found as inclusions within or associated with this compound, contributing to its radioactivity.[9]

// Relationships {Zircon, Monazite, Apatite} -> Xenotime_Primary [label="Co-crystallization"]; Xenotime_Primary -> {Muscovite, Garnet, Columbite} [label="Associated Minerals"]; {Zircon, Apatite, Xenotime_Primary} -> Xenotime_Secondary [label="Alteration by\nhydrothermal fluids\n(Dissolution-Reprecipitation)", style=dashed, color="#EA4335"]; Xenotime_Secondary -> {Thorite, Uraninite} [label="Associated as\ninclusions"];

// Invisible edges for ordering edge[style=invis]; cluster_magmatic -> cluster_pegmatitic -> cluster_hydrothermal; } Caption: Mineral formation sequence in this compound-bearing pegmatites.

Geochemistry and Chemical Composition

The ideal formula of this compound is YPO₄, but it exhibits extensive substitution of other elements.[1] The yttrium site readily accommodates HREEs (from Gd to Lu) and actinides (Uranium and Thorium).[11] This substitution is the primary reason for this compound's economic importance as a source of these critical elements.

The chemical composition of this compound can vary significantly depending on the specific geochemistry of the host pegmatite and the conditions of formation. For instance, this compound from the Annie Claim #3 pegmatite in Canada is exceptionally rich in dysprosium.[15] In some cases, ytterbium can become the dominant REE, leading to the classification of the mineral as this compound-(Yb).[15]

Quantitative Data

The following tables summarize the chemical composition of this compound from various granitic pegmatites reported in the literature. Concentrations are typically given in weight percent (wt.%) of the respective oxides.

Table 1: Representative Electron Microprobe Analyses of this compound-(Y) (wt.%)

| Oxide | Baveno, Italy[4] | Annie Claim #3, Canada (Dysprosian)[15] | Monatsitovaya Mine, Urals[16] |

|---|---|---|---|

| Y₂O₃ | 55.33 | 36.31 | 47.9 (avg) |

| Gd₂O₃ | 4.31 | 7.59 | - |

| Dy₂O₃ | 2.53 | 14.88 | - |

| Er₂O₃ | 1.34 | - | - |

| Yb₂O₃ | 0.96 | - | - |

| UO₂ | 0.88 | - | up to 8.8 |

| ThO₂ | 0.11 | - | up to 4.5 |

| P₂O₅ | 33.15 | 30.10 | - |

Note: Dashes indicate data not reported in the cited source.

Table 2: Range of Heavy Rare Earth Element Oxide Concentrations in this compound (wt.%)

| Oxide | General Range[2] | Wausau Complex, WI (Dysprosian)[17] |

|---|---|---|

| Gd₂O₃ | 1.42 – 7.16 | - |

| Dy₂O₃ | 2.28 – 11.21 | up to 11.75 |

| Er₂O₃ | 2.44 – 7.85 | - |

| Yb₂O₃ | 1.71 – 7.10 | up to 31.32 (as this compound-Yb) |

Note: The Wausau Complex also contains this compound-(Yb) with exceptionally high Yb content.

Experimental Protocols and Analytical Methodologies

The characterization and quantitative analysis of this compound require specialized micro-analytical techniques capable of determining trace element concentrations with high spatial resolution.[11]

Sample Preparation and Mineral Separation

-

Crushing and Grinding: The bulk pegmatite rock sample is first crushed and ground to liberate individual mineral grains.[18]

-

Sieving: The crushed material is sieved to obtain a specific grain size fraction (e.g., 200-270 mesh).[19]

-

Heavy Liquid and Magnetic Separation: Standard mineral separation techniques are employed. This compound, being paramagnetic and dense, is concentrated using methods like high-gradient magnetic separation and heavy liquid separation (e.g., using methylene (B1212753) iodide).[18][20][21] This helps separate it from lighter, non-magnetic gangue minerals like quartz and feldspar.[21]

-

Mounting and Polishing: The concentrated this compound grains are mounted in an epoxy resin disc, ground flat, and polished to a mirror finish (typically with a 1-micron diamond suspension) to prepare them for microanalysis.[11]

Key Analytical Techniques

Electron Probe Microanalysis (EPMA): EPMA is the most common technique for obtaining quantitative chemical data for this compound.[11]

-

Principle: A focused beam of high-energy electrons bombards the polished mineral surface, causing the atoms to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS) and compared to standards of known composition to determine the elemental concentrations.

-

Protocol:

-

Operating Conditions: Typical conditions for this compound analysis include an accelerating voltage of 15 kV and a beam current of 250 nA, with a focused beam diameter of around 2 µm.[16]

-

Standards: Matrix-matched standards are used for calibration to ensure accuracy.

-

Interference Correction: Careful correction for spectral peak overlaps is critical, especially for determining lead (Pb) for geochronology, as the Y-Lγ2,3 X-ray line interferes with the Pb-Mα line.[11] Therefore, the Pb-Mβ peak is often used instead.[11]

-

Data Acquisition: Long counting times are necessary to achieve the precision required for trace elements like U, Th, and Pb.[16]

-

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS):

-

Principle: A high-power laser is used to ablate a microscopic amount of material from the sample surface. The ablated aerosol is then transported by a carrier gas (e.g., Helium) into an ICP-MS instrument, where it is ionized, and the ions are separated by their mass-to-charge ratio to determine elemental and isotopic concentrations.

-

Application: This technique is highly sensitive and is particularly useful for in-situ U-Pb geochronology and trace element analysis.[22] It can provide age data with a spatial resolution of a few microns.[23]

// Nodes A [label="1. Bulk Sample Collection\n(Pegmatite Rock)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="2. Crushing & Grinding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Mineral Separation\n(Magnetic, Gravity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Hand-picking for Purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Mounting in Epoxy\n& Polishing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Carbon Coating", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Microanalysis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; H [label="EPMA\n(Quantitative Composition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="LA-ICP-MS\n(Trace Elements, U-Pb Age)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="8. Data Processing\n& Interpretation", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H [label=" WDS Analysis "]; G -> I [label=" Mass Spectrometry "]; {H, I} -> J; } Caption: A typical workflow for the analysis of this compound from rock samples.

Significance and Applications

The study of this compound in granitic pegmatites is significant for several reasons:

-

Economic Resource: Granitic pegmatites are a key exploration target for HREEs, and this compound is one of the most important ore minerals for these elements.[24] HREEs like dysprosium and terbium are critical components in high-strength permanent magnets used in green technologies such as electric vehicles and wind turbines.[24]

-

Geochronometer: this compound incorporates uranium and thorium into its crystal structure but excludes lead during crystallization.[12] This makes the U-Th-Pb isotopic systems within this compound a powerful tool for dating geological events, such as the emplacement and cooling history of the host pegmatite.[8][11][14][23] Its high closure temperature for lead diffusion (>890°C) makes it a robust geochronometer.[23]

-

Petrogenetic Indicator: The chemical composition of this compound, including its REE patterns and Y/Dy ratios, can provide valuable insights into the geochemical evolution of the pegmatite-forming melt and the role of late-stage hydrothermal fluids.[7][14]

Conclusion

This compound is a critical accessory mineral in granitic pegmatites, serving as both a significant economic source of heavy rare earth elements and a robust geochronometer. Its formation, whether through primary magmatic crystallization or secondary hydrothermal alteration, is intrinsically linked to the complex processes of pegmatite evolution. The detailed analysis of its chemical composition using advanced micro-analytical techniques like EPMA and LA-ICP-MS provides invaluable data for understanding geological processes and for the exploration of critical mineral resources.

References

- 1. This compound-(Y) Mineral Data [webmineral.com]

- 2. researchgate.net [researchgate.net]

- 3. home.wgnhs.wisc.edu [home.wgnhs.wisc.edu]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. This compound-(Y) and Sn-rich thortveitite in miarolitic pegmatites from Baveno, Southern Alps, Italy | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. sav.sk [sav.sk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. minsocam.org [minsocam.org]

- 11. researchgate.net [researchgate.net]

- 12. i2massociates.com [i2massociates.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rruff.net [rruff.net]

- 16. cyberleninka.ru [cyberleninka.ru]

- 17. researchgate.net [researchgate.net]

- 18. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 19. pubs.usgs.gov [pubs.usgs.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. preprints.org [preprints.org]

- 23. researchgate.net [researchgate.net]

- 24. discoveryalert.com.au [discoveryalert.com.au]

An In-depth Technical Guide to Identifying Xenotime in Thin Section Using Scanning Electron Microscopy (SEM)

Introduction

Xenotime-(Y) (YPO₄) is a rare-earth phosphate (B84403) mineral that serves as a primary source for yttrium and heavy rare-earth elements (HREEs) such as dysprosium, erbium, ytterbium, and gadolinium.[1][2] Its ability to incorporate significant amounts of uranium (U) and thorium (Th) into its crystal structure with minimal initial lead (Pb) makes it an invaluable tool for U-Pb geochronology.[1][3] this compound is found as an accessory mineral in a variety of geological settings, including pegmatites, igneous rocks, and high-grade metamorphic gneisses.[1][4]

Due to its small grain size and similar optical properties to other minerals like zircon and monazite, unambiguous identification using traditional petrographic microscopy can be challenging.[5] Scanning Electron Microscopy (SEM) coupled with Backscattered Electron (BSE) imaging and Energy-Dispersive X-ray Spectroscopy (EDS) provides a robust and efficient method for its positive identification and characterization in polished thin sections. This guide details the experimental protocols and data analysis workflow for identifying this compound using SEM.

Experimental Protocols

Thin Section Preparation for SEM Analysis

A standard, high-quality polished thin section is required for SEM analysis. The preparation protocol is critical for obtaining clear images and accurate analytical data.

-

Cutting and Mounting: A rock chip is cut and mounted to a glass slide using epoxy.

-

Grinding: The sample is ground to a standard thickness of 30 µm, where quartz exhibits first-order gray interference colors under cross-polarized light.

-

Polishing: The surface of the thin section must be highly polished to minimize topographical artifacts that can interfere with electron imaging and X-ray analysis. This is achieved using a sequence of progressively finer abrasive materials, typically diamond suspensions, down to 1 µm.

-

Cleaning: The polished section is thoroughly cleaned, often in an ultrasonic bath with ethanol (B145695) or deionized water, to remove any polishing residue and contaminants.

-

Carbon Coating: To prevent electrical charging under the electron beam, the sample must be coated with a thin, uniform layer of a conductive material. Carbon is the standard for quantitative analysis as it does not interfere with the X-ray peaks of common elements. A coating thickness of 15-25 nm is typical.[6]

SEM-BSE and SEM-EDS Analysis

Once the sample is prepared, it can be loaded into the SEM for analysis. The workflow involves an initial survey using BSE imaging followed by targeted elemental analysis with EDS.

-

Instrument Configuration: The SEM is configured for mineralogical analysis. Typical operating conditions are summarized in Table 1.

-

BSE Imaging: The entire thin section is first surveyed using the BSE detector. In BSE mode, the image brightness is proportional to the average atomic number (Z) of the material under the beam. Minerals containing heavy elements, like this compound (containing Y, HREEs, U, Th), appear significantly brighter than the surrounding silicate (B1173343) matrix (e.g., quartz, feldspar).[7][8] This Z-contrast allows for the rapid location of potential this compound grains. Zircon, monazite, and other heavy accessory minerals will also appear bright.[9]

-

EDS Analysis: Once a bright grain is located, the electron beam is focused on a point on the grain (spot analysis) to acquire an EDS spectrum. This spectrum plots X-ray counts versus energy, revealing the elemental composition of the target point.

-

This compound Identification: A definitive this compound grain will show major peaks for Yttrium (Y) and Phosphorus (P).[2][10]

-

Substitutions: The spectrum should also be inspected for the presence of HREEs (e.g., Yb, Er, Dy, Gd), which commonly substitute for yttrium.[2][11] Minor to significant peaks for Uranium (U) and Thorium (Th) may also be present.[1][12]

-

Data Presentation

Quantitative data from SEM-EDS analysis is crucial for confirming this compound and distinguishing it from other common accessory minerals.

Table 1: Typical SEM-EDS Operating Conditions

| Parameter | Typical Value | Purpose |

| Accelerating Voltage | 15 - 20 kV | To excite characteristic X-rays from the elements of interest. |

| Beam Current | 1 - 5 nA | To provide sufficient X-ray counts for good spectral statistics. |

| Working Distance | 10 - 15 mm | An optimized distance for both imaging and X-ray collection. |

| Acquisition Time | 60 - 120 seconds | To achieve a high-quality spectrum with low statistical noise. |

Table 2: Comparative Elemental Signatures (SEM-EDS)

This table summarizes the key elemental peaks used to differentiate this compound from other common high-Z accessory minerals.

| Mineral | Chemical Formula | Primary EDS Peaks | Common Secondary/Minor Peaks | Distinguishing Features |

| This compound | (Y,HREE)PO₄ | Y, P | Yb, Er, Dy, Gd, U, Th[2][10][11] | Dominant Y and P peaks. Absence of significant Zr, Si, or LREEs. |

| Zircon | ZrSiO₄ | Zr, Si | Hf | Dominant Zr and Si peaks. Absence of P. |

| Monazite | (Ce,La,Nd,Th)PO₄ | Ce, La, P | Nd, Th, Sm, Ca[2][12] | Dominant LREE (Ce, La) and P peaks. Y is typically low or absent. |

| Apatite | Ca₅(PO₄)₃(F,Cl,OH) | Ca, P | F | Dominant Ca and P peaks. Appears darker than this compound in BSE images due to lower Z.[7] |

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the systematic process for identifying this compound.

Caption: Experimental workflow for this compound identification.

Caption: Logical differentiation of high-Z minerals via EDS.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound Xtm-NHBS: a natural reference material for microbeam U–Pb/Lu–Hf geochronology - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 4. ALEX STREKEISEN-Xenotime- [alexstrekeisen.it]

- 5. researchgate.net [researchgate.net]

- 6. vpi2004.com [vpi2004.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

xenotime solid solution series with other phosphates

An In-depth Technical Guide to Xenotime Solid Solution Series with Other Phosphates

Introduction

This compound-(Y) is a rare-earth phosphate (B84403) mineral with the chemical formula YPO₄.[1] It crystallizes in the tetragonal system and is isostructural with zircon (ZrSiO₄).[1] this compound is a significant ore for yttrium and heavy rare earth elements (HREEs), including dysprosium, erbium, terbium, and ytterbium.[1][2] The crystal structure of this compound readily accommodates the substitution of various cations and anions, leading to the formation of extensive solid solution series with other minerals. This technical guide provides a comprehensive overview of the major solid solution series involving this compound, focusing on quantitative data, experimental protocols for synthesis and characterization, and the logical relationships between these mineral phases.

This compound Solid Solution Series

A solid solution is a crystalline material in which a range of compositions is possible as one element or group of elements substitutes for another within the crystal lattice. This compound forms several notable solid solution series with other phosphate, arsenate, and silicate (B1173343) minerals.

This compound – Chernovite Series

A complete solid solution series exists between this compound-(Y) (YPO₄) and chernovite-(Y) (YAsO₄).[1][2] This is an isostructural series where the phosphate (PO₄)³⁻ group is substituted by the arsenate (AsO₄)³⁻ group.[3][4] This substitution is common in natural samples found in hydrothermal quartz-bearing fissures.[3][5]

Table 1: Compositional Data for the this compound-(Y) – Chernovite-(Y) Series

| Property | This compound-(Y) End-Member | Chernovite-(Y) End-Member | Notes |

| Formula | YPO₄ | YAsO₄ | Complete solid solution: Y(P,As)O₄ |

| Dominant Anion | (PO₄)³⁻ | (AsO₄)³⁻ | P and As are interchangeable in the tetrahedral site.[3] |

| Cation Site (A-site) | Dominated by Y, followed by Dy, Er, Gd, Yb, Ho.[4] | Dominated by Y.[4] | The composition of the A-site remains relatively constant across the series.[4] |

This compound – Zircon Series

This compound (YPO₄) and zircon (ZrSiO₄) are isostructural, which allows for the formation of a solid solution.[1][6] However, the substitution involves coupled replacement of Y³⁺ and P⁵⁺ by Zr⁴⁺ and Si⁴⁺ to maintain charge balance (Y³⁺ + P⁵⁺ ↔ Zr⁴⁺ + Si⁴⁺). The miscibility between this compound and zircon is not complete and varies as a function of temperature and pressure.[7]

Table 2: Miscibility Data for the this compound – Zircon Series

| Parameter | Observation | Source |

| Substitution | Y³⁺ + P⁵⁺ ↔ Zr⁴⁺ + Si⁴⁺ | [6] |

| Miscibility | Varies with temperature and pressure. Limited miscibility at lower temperatures, increasing with temperature. | [7] |

| Natural Occurrence | Intermediate compositions are found in topaz (B1169500) granites and other geological settings. | [8][9] |

This compound – Thorite Series

A complete solid solution between this compound-(Er) (ErPO₄) and thorite (ThSiO₄) has been synthesized.[10][11] This series involves the coupled substitution of Er³⁺ + P⁵⁺ ↔ Th⁴⁺ + Si⁴⁺. The formation of this solid solution demonstrates the capacity of the this compound structure to incorporate significant amounts of actinides like thorium.[10][11]

Table 3: Unit Cell Parameters for the Th₁₋ₓErₓ(SiO₄)₁₋ₓ(PO₄)ₓ Solid Solution Series

| Composition (x) | a (Å) | c (Å) | Unit Cell Volume (ų) |

| 1.0 (ErPO₄) | 6.82 | 5.97 | 277.6 |

| 0.8 | 6.87 | 6.02 | 284.5 |

| 0.6 | 6.93 | 6.08 | 292.1 |

| 0.4 | 6.99 | 6.14 | 300.2 |

| 0.2 | 7.05 | 6.20 | 308.7 |

| 0.0 (ThSiO₄) | 7.13 | 6.32 | 320.5 |

| Data derived from studies on hydrothermally synthesized samples.[10][11] |

This compound – Monazite (B576339) Series

Monazite-(Ce) (CePO₄) is a light rare earth element (LREE) phosphate with a monoclinic crystal structure, in contrast to the tetragonal structure of this compound.[12][13] Due to this structural difference, there is a significant miscibility gap between the two minerals.[14] However, limited solid solution does occur, with Y and HREEs substituting for LREEs in monazite, and vice versa in this compound. The extent of this mutual substitution is used as a geothermometer, as the miscibility increases with temperature.[14]

Table 4: Yttrium and Cerium Content in Coexisting Monazite and this compound

| Temperature (°C) | Pressure (kbar) | Max Y mol% in Monazite | Max Ce mol% in this compound |

| 700 | 2 | ~7 | <1 |

| 1000 | 2 | ~16 | ~3 |

| 700 | 15 | ~12 | <1 |

| 1000 | 15 | ~25 | ~3 |

| Experimental data showing the temperature and pressure dependence of the miscibility gap.[14] |

Experimental Protocols

The synthesis and characterization of this compound solid solutions are crucial for understanding their properties and behavior.

Synthesis Methodologies

-

Hydrothermal Synthesis: This is a common method for synthesizing this compound solid solutions at relatively low temperatures.

-

Protocol (Th₁₋ₓErₓ(SiO₄)₁₋ₓ(PO₄)ₓ Series):

-

Precursors (e.g., stoichiometric amounts of Th(NO₃)₄·5H₂O, Er(NO₃)₃·5H₂O, (NH₄)₂HPO₄, and Si(OC₂H₅)₄) are mixed in an aqueous solution.[10][11]

-

The pH is adjusted, and the solution is placed in a Teflon-lined autoclave.[15]

-

The autoclave is heated to temperatures between 120-250°C for several days (e.g., 7 days at 250°C).[11][15]

-

The resulting product is centrifuged, washed with deionized water, and dried.[15]

-

-

-

Solid-State Synthesis: This method involves heating mixed precursor oxides or other compounds to high temperatures.

-

Protocol:

-

High-purity oxides (e.g., Y₂O₃, CeO₂) and a phosphorus source (e.g., (NH₄)₂HPO₄) are intimately mixed.

-

The mixture is pressed into a pellet and heated in a furnace at high temperatures (e.g., >1000°C) for an extended period.

-

Intermediate grinding steps may be necessary to ensure homogeneity.

-

-

Analytical and Characterization Techniques

-

Powder X-ray Diffraction (PXRD): Used to identify the crystalline phases present and to determine unit cell parameters. The systematic shift of diffraction peaks according to Vegard's law confirms the formation of a solid solution.[10][11]

-

Electron Probe Microanalysis (EPMA): A key technique for quantitative chemical analysis of the synthesized phases at the micron scale. It is used to determine the precise composition of individual crystals and to check for chemical homogeneity.[3][16]

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the crystal morphology and texture. Often coupled with Energy Dispersive X-ray Spectroscopy (EDS) for semi-quantitative chemical analysis.[11]

-

Raman and Fourier Transform Infrared (FTIR) Spectroscopy: These vibrational spectroscopy techniques are used to study the local structure and bonding, particularly of the (PO₄), (AsO₄), and (SiO₄) tetrahedral groups.[11][17]

-

Calorimetry: High-temperature oxide melt solution calorimetry is used to determine the thermodynamic properties of the solid solution, such as the enthalpy of mixing, which indicates whether the mixing is ideal or non-ideal.[10][18][19]

Conclusion

This compound forms extensive solid solution series with a variety of phosphate, arsenate, and silicate minerals. Complete solid solutions are observed with isostructural arsenates like chernovite, while coupled substitutions allow for significant, and sometimes complete, solid solutions with silicates like thorite. In cases of structural dissimilarity, such as with the monoclinic monazite, miscibility is limited and strongly dependent on temperature and pressure, providing valuable tools for geological studies. The synthesis and detailed characterization of these solid solutions through established experimental protocols are fundamental to advancing our understanding of the crystal chemistry of rare earth element phosphates and their applications in both geoscience and materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (this compound) - Rock Identifier [rockidentifier.com]

- 3. cambridge.org [cambridge.org]

- 4. cambridge.org [cambridge.org]

- 5. [PDF] Crystal chemistry and miscibility of chernovite-(Y), this compound-(Y), gasparite-(Ce) and monazite-(Ce) from Mt. Cervandone, Western Alps, Italy | Semantic Scholar [semanticscholar.org]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and properties of anhydrous rare-earth phosphates, monazite and this compound: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01142B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. minsocam.org [minsocam.org]

- 15. osti.gov [osti.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Crystal Chemistry and Thermodynamics of HREE (Er, Yb) Mixing in a this compound Solid Solution (Journal Article) | OSTI.GOV [osti.gov]

Distribution of Trace Elements in Xenotime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distribution of trace elements in xenotime-(Y), a yttrium phosphate (B84403) mineral (YPO₄) of significant interest in geochronology and as a potential source of heavy rare earth elements (HREEs). This document details the common trace elemental substitutions, presents quantitative data from various analytical techniques, and outlines the experimental protocols for their determination.

Introduction to this compound and Trace Element Incorporation

This compound-(Y) is a tetragonal mineral isostructural with zircon (ZrSiO₄).[1] Its crystal lattice readily accommodates a variety of trace elements, making it a robust indicator of geological processes. The primary mechanism for trace element incorporation is the substitution for yttrium (Y³⁺) in the crystal structure. This substitution is governed by ionic radius and charge balance, leading to the preferential incorporation of HREEs, actinides, and other elements.

The most significant trace elements found in this compound are the heavy rare earth elements (HREEs), including dysprosium (Dy), erbium (Er), terbium (Tb), and ytterbium (Yb).[1][2] Additionally, this compound can incorporate substantial amounts of uranium (U) and thorium (Th), which makes it a valuable tool for U-Pb geochronology.[3][4] Other trace elements that can be present include arsenic (As), silicon (Si), calcium (Ca), vanadium (V), and niobium (Nb).[1]

Substitution Mechanisms and Charge Compensation

The incorporation of aliovalent cations (ions with a different charge than Y³⁺) requires charge compensation to maintain the overall neutrality of the crystal lattice. Several substitution mechanisms have been identified in this compound:

-

Direct Substitution: Trivalent lanthanides (Ln³⁺) can directly substitute for Y³⁺ without the need for charge compensation due to their similar charge and ionic radii.

-

Coupled Substitution for Actinides: The substitution of tetravalent actinides like uranium (U⁴⁺) and thorium (Th⁴⁺) for Y³⁺ requires a coupled substitution to maintain charge balance. This is often achieved through the incorporation of Ca²⁺ or the substitution of Si⁴⁺ for P⁵⁺.[5]

-

Chernovite Solid Solution: this compound forms a solid solution series with chernovite-(Y) (YAsO₄), allowing for the substitution of arsenate (AsO₄)³⁻ for phosphate (PO₄)³⁻.[1]

These substitution mechanisms can be visualized as follows:

Quantitative Data on Trace Element Distribution

The concentration of trace elements in this compound can vary significantly depending on the geological environment of its formation (e.g., igneous, metamorphic, hydrothermal, or diagenetic). The following tables summarize representative quantitative data for various trace elements in this compound, as determined by Electron Probe Microanalysis (EPMA) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS).

Table 1: Representative Trace Element Concentrations in this compound (EPMA)

| Element | Concentration (wt%) | Geological Setting | Reference |

| Y₂O₃ | 30.89 - 37.42 | Metamorphic | [6] |

| Gd₂O₃ | 1.42 - 7.16 | Not Specified | [7] |

| Dy₂O₃ | 2.28 - 11.21 | Not Specified | [7] |

| Er₂O₃ | 2.44 - 7.85 | Not Specified | [7] |

| Yb₂O₃ | 1.71 - 7.10 | Not Specified | [7] |

| ThO₂ | 0.01 - 2.12 | Metamorphic | [6] |

| UO₂ | 0.06 - 0.21 | Metamorphic | [6] |

| SiO₂ | 0.75 - 1.88 | Metamorphic | [6] |

| CaO | Not Reported | - | - |

| As₂O₅ | up to 2.3 | Hydrothermal | [8] |

Table 2: Representative Trace Element Concentrations in this compound (LA-ICP-MS)

| Element | Concentration (ppm) | Geological Setting | Reference |

| Y | 250,000 - 350,000 | Pegmatite | [9] |

| Gd | 10,000 - 30,000 | Pegmatite | [9] |

| Dy | 30,000 - 60,000 | Pegmatite | [9] |

| Er | 20,000 - 40,000 | Pegmatite | [9] |

| Yb | 20,000 - 40,000 | Pegmatite | [9] |

| Th | 100 - 10,000 | Various | [3] |

| U | 100 - 10,000 | Various | [3] |

| Pb | 10 - 500 | Pegmatite | [9] |

Experimental Protocols for Trace Element Analysis

Accurate determination of trace element concentrations in this compound requires sophisticated analytical techniques. The most common methods are Electron Probe Microanalysis (EPMA), Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), and Sensitive High-Resolution Ion Microprobe (SHRIMP).

Electron Probe Microanalysis (EPMA)

EPMA is a widely used technique for in-situ, non-destructive quantitative analysis of major and trace elements in minerals.

Sample Preparation:

-

This compound grains are mounted in an epoxy resin puck.

-

The mount is ground and polished to expose the interior of the grains.

-

The surface is coated with a thin layer of carbon to ensure electrical conductivity.

Instrumentation and Operating Conditions:

-

Instrument: Electron Probe Microanalyzer (e.g., Cameca SX-series, JEOL JXA-series).

-

Accelerating Voltage: 15-20 kV.[10]

-

Beam Current: 100-200 nA for trace elements, lower for major elements.[10]

-

Spectrometer Crystals: TAP, PET, and LIF crystals are used to analyze different elements based on their characteristic X-ray wavelengths. For example, a TAP crystal for Y, PET for P, and LIF for many REEs.[10]

-

Standards: Well-characterized natural and synthetic minerals are used for calibration (e.g., YPO₄ for Y and P, REE-phosphates for rare earth elements).

Analytical Considerations:

-

Peak Overlaps: Careful selection of analytical lines and background positions is crucial to avoid spectral interferences, particularly among the L- and M-lines of the REEs, U, and Th.[11][12]

-

Matrix Effects: ZAF (atomic number, absorption, fluorescence) corrections are applied to the raw data to account for the influence of the sample matrix on the generated X-rays.[12]

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is a powerful technique for in-situ trace element and isotopic analysis with very low detection limits.

Sample Preparation: Sample preparation is similar to that for EPMA, involving mounting and polishing of the this compound grains.

Instrumentation and Operating Conditions:

-

Laser Ablation System: Typically an ArF excimer laser (193 nm) or a Nd:YAG laser (213 nm or 266 nm).

-

ICP-MS: A quadrupole or multi-collector ICP-MS.

-

Laser Beam Diameter: 16-32 µm.[2]

-

Laser Fluence (Energy Density): 10-12 J/cm².[2]

-

Carrier Gas: Helium is used to transport the ablated material from the sample chamber to the ICP-MS.

-

Dwell Times: The time spent measuring each mass is optimized for the elements of interest (e.g., shorter for abundant elements, longer for trace elements).[2]

Data Acquisition and Processing:

-

Ablation of a standard reference material (e.g., NIST SRM 610/612 glass, or a matrix-matched this compound standard) is performed to calibrate the instrument.

-

The this compound sample is ablated, and the time-resolved signal for each element is recorded.

-

The raw data is processed to correct for background, instrumental drift, and inter-element fractionation.

-

An internal standard (often the major element Y) is used to quantify the concentrations of the trace elements.

Sensitive High-Resolution Ion Microprobe (SHRIMP)

SHRIMP is an ion microprobe that provides high-precision isotopic and trace element data from very small sample volumes. It is particularly well-suited for U-Pb geochronology of complexly zoned minerals.

Methodology: A primary beam of oxygen ions is focused on the sample surface, sputtering secondary ions that are then accelerated into a double-focusing mass spectrometer. The high mass resolution of the SHRIMP allows for the separation of isotopic species from molecular interferences. For trace element analysis, the instrument is cycled through the masses of interest.

Workflow for Trace Element Analysis of this compound

The general workflow for analyzing trace elements in this compound involves several key stages, from sample selection to data interpretation.

Conclusion

The distribution of trace elements in this compound provides valuable insights into a wide range of geological processes. The preferential incorporation of HREEs, U, and Th makes this compound a critical mineral for geochronology and a potential resource for strategic elements. Accurate and precise quantification of these trace elements relies on the careful application of advanced analytical techniques such as EPMA, LA-ICP-MS, and SHRIMP. A thorough understanding of the substitution mechanisms and adherence to rigorous analytical protocols are essential for obtaining high-quality data and for the robust interpretation of the geological history recorded by this versatile mineral.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. This compound - National Gem Lab [nationalgemlab.in]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. mrt.tas.gov.au [mrt.tas.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. sav.sk [sav.sk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

geological settings for xenotime mineralization

An In-depth Technical Guide to the Geological Settings of Xenotime Mineralization

Introduction to this compound-(Y)

This compound-(Y) (YPO₄) is a phosphate (B84403) mineral that serves as a primary ore for yttrium (Y) and heavy rare earth elements (HREEs), including dysprosium (Dy), erbium (Er), terbium (Tb), and ytterbium (Yb).[1][2] Its structure is tetragonal and isostructural with zircon (ZrSiO₄), allowing for the substitution of various elements.[3] Due to the common incorporation of uranium (U) and thorium (Th), this compound is often radioactive and is a valuable mineral for U-Pb geochronology, enabling the dating of geological events from diagenesis to high-grade metamorphism.[1][4]

This compound mineralization occurs across a wide spectrum of geological environments, which can be broadly categorized into four main settings:

-

Igneous and Pegmatitic: As an accessory mineral in felsic rocks.

-

Metamorphic: Forming during regional and contact metamorphism in various rock types.

-

Sedimentary and Diagenetic: As authigenic or detrital grains in siliciclastic rocks.

-

Hydrothermal: Precipitating from heated, aqueous fluids, often in fault-controlled systems.

This guide provides a detailed overview of these settings, summarizing key geochemical data, experimental protocols for studying this compound stability, and visual representations of the geological processes involved.

Geological Settings and Formation Conditions

The formation of this compound is controlled by the host rock's geochemistry, the pressure-temperature (P-T) conditions, and the composition of associated fluids. It is a common accessory mineral in a variety of rock types.[5][6]

Igneous and Pegmatitic Settings

This compound is found as a minor accessory mineral in acidic and alkalic igneous rocks, particularly peraluminous granites and their associated pegmatites.[3][5][6][7][8] In these environments, it crystallizes from highly fractionated melts enriched in Y, HREEs, and phosphorus.

Key Characteristics:

-

Host Rocks: Peraluminous granites, syenites, and granitic pegmatites.[3][4][8]

-

Associated Minerals: Zircon, monazite-(Ce), allanite-(Ce), biotite, quartz, and feldspars.[1][4]

-

Formation: Crystallizes during the late stages of magma crystallization from residual melts.[9] Secondary this compound can also form from the fluid-mediated alteration of primary minerals like zircon.[4]

Metamorphic Settings

This compound is a common phosphate mineral in metamorphic rocks, particularly in metapelites (metamorphosed mudstones and shales).[10][11] Its stability and growth are closely linked to the metamorphic grade and the reactions involving other Y-HREE-bearing minerals like garnet and monazite (B576339).

Key Characteristics:

-

Host Rocks: Mica- and quartz-rich gneisses, schists, and migmatites.[6][12] It is reported in rocks ranging from greenschist facies to granulite facies.[5][10]

-

Formation Mechanisms:

-

Prograde Metamorphism: this compound can grow as metamorphic grade increases. In garnet-bearing rocks, Y is often sequestered in garnet, and this compound may break down. However, in garnet-absent rocks, this compound can persist throughout all metamorphic grades.[10]

-

Melt Crystallization: In high-grade migmatites, this compound can crystallize from anatectic melts.[10]

-

Retrograde Metamorphism: Alteration of Y-rich garnet during cooling can release sufficient yttrium to stabilize retrograde this compound.[10]

-

Sedimentary and Diagenetic Settings

In sedimentary environments, this compound can occur as detrital grains resistant to weathering or as authigenic overgrowths on other minerals, particularly zircon.[1][6] These authigenic formations are of significant interest for dating sedimentary rock sequences.

Key Characteristics:

-

Occurrence: Found as detrital heavy mineral sands and as microscopic authigenic crystals or overgrowths on zircon grains in siliciclastic sedimentary rocks.[1]

-

Formation: Authigenic this compound precipitates from pore waters during diagenesis, a process that can occur from early diagenesis through to late-stage hydrothermal events.[13] The growth of diagenetic this compound is crucial for the radiometric dating of sedimentary rocks.[1]

Hydrothermal Settings

Hydrothermal this compound deposits, though less common than magmatic occurrences, can form significant concentrations of HREEs.[14] These deposits are typically structurally controlled, occurring in veins and breccias where mineral-rich fluids have circulated.

Key Characteristics:

-

Host Rocks: Can occur in a wide range of rocks, including Archean metamorphics and overlying sedimentary basins.[14][15]

-

Formation Mechanism: Precipitation from low- to medium-temperature hydrothermal fluids. The precipitation can be triggered by processes such as fluid mixing, decompression boiling, or fluid-rock interaction.[13][14][15]

-

Associated Alteration: Often associated with silicification, hematitization, and tourmalinization.[13]

Data Presentation: Geochemical and Thermodynamic Conditions

The following tables summarize quantitative data associated with this compound formation in various geological settings, compiled from published literature.

Table 1: Formation Conditions for Hydrothermal this compound Deposits

| Deposit Location | Host Rock | Temperature (°C) | Fluid Salinity (wt% NaCl eq.) | Key Fluid Components | Precipitation Mechanism | Reference |

| Browns Range, Australia | Arkose, Conglomerate | 100 - 120 | ~25 | Y, REEs, U, SO₄²⁻, Cl⁻ | Decompression boiling, fluid mixing | [14],[15],[16] |

| Maw Zone, Athabasca | Sandstone | 89 - 385 (avg. 185) | High (halite-bearing) | Y, HREEs, B, Fe²⁺ | Fluid mixing, boiling | [13] |

Table 2: Representative Geochemical Compositions

| Element/Oxide | Natural this compound Composition | Fluid Inclusion (Browns Range) | Source |

| Y₂O₃ | 61.40 wt% (ideal) | - | [7] |

| Mixed RE Oxides | 62 - 65 wt% | - | [17] |

| P₂O₅ | 29 - 36 wt% | - | [17] |

| UO₂ | 0.1 - 1.6 wt% | - | [17] |

| ThO₂ | 0.2 - 0.3 wt% | - | [17] |

| Yttrium (Y) | - | 10⁻³ mol/kg | [14],[16] |

| Total REEs | - | 1-7 × 10⁻⁵ mol/kg | [14],[16] |

| Uranium (U) | - | 4 × 10⁻⁵ mol/kg | [14],[16] |

Experimental Protocols

Experimental studies are crucial for understanding the stability of this compound and the partitioning of elements between this compound and other minerals or fluids under controlled conditions.

Experimental Protocol for Thorium Partitioning between Monazite and this compound

This protocol is based on the methodology described for determining thorium distribution between co-crystallizing monazite and this compound.[18]

Objective: To experimentally determine the partitioning of Thorium (Th) and Silicon (Si) via the coupled substitution Th + Si ⇔ REE + P between monazite and this compound at various temperatures.

1. Starting Material Preparation:

-

Gels are prepared with compositions of equal parts CePO₄ and YPO₄.

-

To this mixture, 10, 20, or 50 mol% of ThSiO₄ is added to create the starting bulk compositions.

-

Excess quartz is added to ensure silica (B1680970) saturation.

2. Experimental Apparatus:

-

Standard cold-seal hydrothermal pressure vessels are used for experiments up to 800°C.

-

Internally heated pressure vessels (IHPV) are used for experiments at temperatures above 800°C.

3. Experimental Procedure:

-

The starting gel mixture is loaded into gold capsules.

-

The capsules are sealed and placed into the pressure vessels.

-

Experiments are conducted at a constant pressure of 200 MPa.

-

A range of temperatures from 600°C to 1100°C is investigated.

-

Run durations are set to ensure equilibrium is reached (e.g., several days to weeks depending on temperature).

4. Post-Experiment Analysis:

-

The capsules are quenched rapidly to preserve the high-temperature mineral assemblages.

-

The run products, which are typically fine-grained (a few microns), are extracted.

-

Analytical Electron Microscopy (AEM): This technique is used to obtain reliable chemical compositions of the synthesized monazite and this compound crystals due to their small grain size.

-

X-ray Diffraction (XRD) with Rietveld Analysis: The crystalline phases are identified, and their lattice parameters are precisely determined. This data is used to calculate the relative amounts of each phase in the run product.

Visualization of Geological Processes and Workflows

The following diagrams, created using the DOT language, illustrate key logical relationships and process workflows related to this compound mineralization.

Caption: Classification of major .

Caption: Geochemical pathway for hydrothermal this compound formation.

Caption: Workflow for experimental study of this compound stability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Rare Earth Metals Examples: Ucore & Rare Minerals List [farmonaut.com]

- 3. ALEX STREKEISEN-Xenotime- [alexstrekeisen.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mindat.org [mindat.org]

- 7. This compound-(Y) Mineral Data [webmineral.com]

- 8. scribd.com [scribd.com]

- 9. This compound | Rare Earth Element, Yttrium Phosphate & Monazite | Britannica [britannica.com]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. Apatite, Monazite, and this compound in Metamorphic Rocks | Semantic Scholar [semanticscholar.org]

- 12. pubs.usgs.gov [pubs.usgs.gov]

- 13. i2massociates.com [i2massociates.com]

- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and properties of anhydrous rare-earth phosphates, monazite and this compound: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01142B [pubs.rsc.org]

- 18. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

An In-depth Technical Guide to the Radioactive Properties of Uranium-Rich Xenotime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radioactive properties of uranium-rich xenotime, a phosphate (B84403) mineral of increasing interest in various scientific domains. This document details the geochemical and crystallographic basis of its radioactivity, presents quantitative data on uranium and thorium content, outlines detailed experimental protocols for its analysis, and discusses the associated health and safety considerations.

Introduction to this compound and its Radioactivity

This compound is a rare earth element (REE) phosphate mineral, with the chemical formula YPO₄. Its crystal structure is tetragonal and isostructural with zircon (ZrSiO₄). The yttrium (Y) in this compound can be substituted by various other elements, including heavy rare earth elements (HREEs) such as dysprosium, erbium, terbium, and ytterbium. Crucially, the this compound lattice can also incorporate significant amounts of the radioactive elements uranium (U) and thorium (Th), which substitute for yttrium. This incorporation of U and Th is the primary source of this compound's radioactivity, making some specimens weakly to strongly radioactive.

The radioactive decay of uranium and thorium within the this compound crystal lattice produces a series of daughter nuclides, emitting alpha particles, beta particles, and gamma rays. This property makes this compound a valuable mineral for geochronology, particularly for U-Th-Pb dating of geological events. However, it also necessitates careful handling and robust analytical techniques to quantify its radioactive content and assess any potential hazards.

Quantitative Analysis of Uranium and Thorium in this compound

The concentrations of uranium and thorium in this compound can vary significantly depending on the geological environment of its formation. The following tables summarize representative quantitative data from various studies.

| Geological Setting | U (ppm) | Th (ppm) | Analytical Method | Reference |

| Granitic Pegmatite | 4,053 | 5,540 | INAA | [1] |

| Tonalite-Trondhjemite-Granodiorite (TTG) Gneiss | Not specified in ppm | Not specified in ppm | EPMA | [2] |

| Amang (tin mine tailings) processing | 4053 | 5540 | INAA | [1] |

Table 1: Uranium and Thorium Concentrations in this compound from Various Geological Settings. INAA: Instrumental Neutron Activation Analysis; EPMA: Electron Probe Microanalysis.

| Mineral Product from Amang Processing | U (ppm) | Th (ppm) |

| Monazite | 2303 - 4070 | 9641 – 60061 |

| This compound | 4053 | 5540 |

| Zircon | 963 - 1192 | 353 - 583 |

| Ilmenite | 149 - 290 | 301- 575 |

| Rutile | 50 | 72 |

| Iron Oxide | 336 | 379 |

Table 2: Comparative U and Th Concentrations in Minerals from Amang Processing. Data from gamma-ray spectrometry analysis.[1]

Experimental Protocols for Radiometric Analysis

The accurate determination of the radioactive properties of uranium-rich this compound requires a suite of specialized analytical techniques. Below are detailed methodologies for key experiments.

Electron Probe Microanalysis (EPMA) for U, Th, and Pb Quantification

EPMA is a non-destructive technique used to determine the chemical composition of small volumes of solid materials. It is particularly useful for in-situ U-Th-Pb chemical dating of this compound.

Methodology:

-

Sample Preparation: this compound-bearing rock samples are cut into thin sections and polished to a high-quality, flat surface. The sections are then carbon-coated to ensure electrical conductivity.

-

Instrumentation: A CAMECA SXFive Electron Probe Microanalyzer or similar instrument is used. The instrument is equipped with multiple wavelength-dispersive X-ray spectrometers (WDS) with various diffracting crystals (e.g., TAP, LIF, PET).

-

Analytical Conditions:

-

Accelerating Voltage: 20 kV

-

Beam Current: 200 nA

-

Beam Size: 1 µm

-

-

Element Analysis:

-

Y, La, Ce, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb are analyzed using a LIF crystal.

-

Ca, P, Pr, Nd are analyzed using a PET crystal.

-

Pb, Th, and U are analyzed simultaneously using both PET and large PET crystals to improve precision.

-

-

Data Acquisition:

-

To avoid peak overlaps, particularly the interference of Y-Lγ2,3 on Pb-Mα, the Pb-Mβ peak is used for lead analysis.

-

Careful characterization of the background is essential. Wavelength step scans are performed to identify and correct for background curvature and interferences from other elements.

-

Counting times are optimized to achieve high precision. For example, a counting time of 600 seconds for background and 1200 seconds for the peak may be used for thorium calibration.

-

-

Calibration: Certified standards, such as Th glass for thorium, are used for calibration.

-

Data Processing: The raw X-ray intensities are converted into element concentrations using a ZAF or similar correction procedure. The calculated U, Th, and Pb concentrations are then used to determine the chemical age of the this compound grain.

Gamma-Ray Spectrometry for Bulk Radioactivity Measurement

Gamma-ray spectrometry is a non-destructive technique used to identify and quantify gamma-emitting radionuclides in a sample.

Methodology:

-

Sample Preparation: A bulk sample of this compound or this compound-bearing material (typically several grams) is crushed and homogenized. The sample is then sealed in a container of known geometry (e.g., a Marinelli beaker) and left for at least three weeks to allow for the establishment of secular equilibrium between ²²⁶Ra and its short-lived daughter products.

-

Instrumentation: A high-purity germanium (HPGe) detector with high-resolution and high efficiency is used. The detector is housed in a lead shield to reduce background radiation.

-

Energy and Efficiency Calibration: The spectrometer is calibrated for energy and efficiency using certified radioactive standard sources with known activities and gamma-ray energies covering the energy range of interest (e.g., a mixed radionuclide standard).

-

Data Acquisition: The sample is placed on the detector and counted for a sufficiently long time to obtain statistically significant data. The counting time can range from a few hours to several days, depending on the sample's activity.

-

Spectral Analysis: The resulting gamma-ray spectrum is analyzed to identify the characteristic gamma-ray peaks of the radionuclides in the uranium and thorium decay series.

-

The concentration of uranium is typically determined by measuring the intensity of gamma rays from its daughter nuclides, such as ²¹⁴Pb (at 352 keV) and ²¹⁴Bi (at 609 keV).

-

The concentration of thorium is determined by measuring the intensity of gamma rays from its daughter nuclides, such as ²²⁸Ac (at 911 keV) and ²⁰⁸Tl (at 583 keV).

-

-

Calculation of Activity Concentration: The activity concentration of each radionuclide is calculated using the net peak area, counting efficiency, gamma-ray intensity, and the mass of the sample.

Alpha Spectrometry for Isotopic Analysis of Uranium and Thorium

Alpha spectrometry is a high-resolution technique used for the precise identification and quantification of alpha-emitting radionuclides.

Methodology:

-

Sample Digestion: A known amount of the this compound sample is completely dissolved using a fusion technique with lithium borate (B1201080) (LiBO₂) and lithium bromide (LiBr) or acid digestion with a mixture of strong acids (e.g., HF, HNO₃, HClO₄).

-

Tracer Addition: A known activity of a tracer isotope (e.g., ²³²U for uranium analysis and ²²⁹Th for thorium analysis) is added to the sample solution to determine the chemical yield of the separation process.

-

Chemical Separation: Uranium and thorium are separated from the sample matrix and from each other using ion-exchange chromatography (e.g., using UTEVA and TEVA resins) or solvent extraction.

-

Source Preparation: The purified uranium and thorium fractions are electrodeposited onto stainless steel discs to prepare thin, uniform sources suitable for alpha spectrometry.

-

Instrumentation: An alpha spectrometer with a passivated implanted planar silicon (PIPS) detector is used. The detector and sample are placed in a vacuum chamber to minimize energy loss of the alpha particles in the air.

-

Data Acquisition: The samples are counted for a sufficient time to obtain good counting statistics.

-

Spectral Analysis: The alpha spectrum is analyzed to identify and quantify the alpha peaks corresponding to the different isotopes of uranium (²³⁸U, ²³⁵U, ²³⁴U) and thorium (²³²Th, ²³⁰Th).

-

Calculation of Activity Concentration: The activity concentration of each isotope is calculated from the net counts in its corresponding peak, the counting time, the detector efficiency, and the chemical yield determined from the tracer.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Element and Isotopic Analysis

ICP-MS is a highly sensitive technique for determining the concentrations of a wide range of elements, including uranium and thorium, at trace and ultra-trace levels.

Methodology:

-

Sample Digestion: A small, accurately weighed amount of the this compound sample is dissolved using acid digestion, typically involving a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃) in a closed vessel microwave digestion system.

-

Dilution: The digested sample solution is diluted with deionized water to a suitable concentration for ICP-MS analysis. An internal standard (e.g., indium, bismuth) is added to correct for instrumental drift.

-

Instrumentation: A quadrupole-based or high-resolution ICP-MS instrument is used. The sample solution is introduced into the instrument via a nebulizer, where it is converted into a fine aerosol. The aerosol is then transported to the argon plasma, where the atoms are ionized.

-

Mass Analysis: The ions are extracted from the plasma and guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio.

-

Calibration: The instrument is calibrated using a series of multi-element standard solutions of known concentrations.

-

Data Acquisition: The ion signals for the isotopes of interest (e.g., ²³⁸U and ²³²Th) are measured.

-

Data Processing: The measured ion intensities are converted to concentrations using the calibration curves. Interferences from other ions with the same mass-to-charge ratio are corrected for.

Visualizations of Key Concepts and Workflows

Uranium-238 Decay Series

The following diagram illustrates the decay chain of Uranium-238, a primary contributor to the radioactivity of this compound.

Caption: The decay series of Uranium-238, showing the sequence of daughter products and their half-lives.

Experimental Workflow for Radiometric Analysis of this compound

This diagram outlines the general workflow for the comprehensive radiometric analysis of a uranium-rich this compound sample.

Caption: A generalized workflow for the radiometric analysis of uranium-rich this compound samples.

Substitution of Yttrium by Uranium and Thorium in this compound

This diagram illustrates the substitution mechanism that introduces radioactive elements into the this compound crystal lattice.

Caption: Substitution of Y³⁺ by U⁴⁺ and Th⁴⁺ in the this compound crystal lattice.

Health and Safety Considerations

The handling of uranium-rich this compound requires adherence to specific safety protocols due to its radioactivity. The primary health concerns are associated with exposure to alpha, beta, and gamma radiation, as well as the inhalation or ingestion of radioactive dust.

-

External Radiation Exposure: Gamma radiation emitted from the decay of uranium and thorium and their daughter products can penetrate the body and increase the risk of cancer.

-

Internal Radiation Exposure:

-

Inhalation: Inhaling airborne dust containing uranium, thorium, and their decay products can lead to the deposition of these radionuclides in the lungs, increasing the risk of lung cancer. Radon (²²²Rn), a gaseous decay product of uranium, is a significant inhalation hazard.

-

Ingestion: Ingestion of radioactive material can lead to its absorption into the bloodstream and deposition in various organs, particularly the bones and kidneys.

-

-

Chemical Toxicity: Uranium is a heavy metal and exhibits chemical toxicity, primarily affecting the kidneys. High concentrations of uranium can lead to kidney damage.

Recommended Safety Practices:

-

Dosimetry: Personnel regularly handling highly radioactive this compound samples should wear personal dosimeters to monitor their radiation exposure.

-

Shielding: When working with large quantities or highly active samples, appropriate shielding (e.g., lead bricks) should be used to minimize gamma exposure.

-

Contamination Control: Work should be conducted in designated areas. The use of personal protective equipment (PPE), including lab coats, gloves, and safety glasses, is mandatory.

-

Ventilation: To prevent the inhalation of radioactive dust and radon gas, work with powdered samples should be performed in a well-ventilated area or a fume hood.

-

Good Laboratory Practices: Eating, drinking, and smoking are strictly prohibited in the laboratory. Hands should be thoroughly washed after handling samples.

Conclusion

Uranium-rich this compound is a mineral with significant radioactive properties due to the incorporation of uranium and thorium into its crystal structure. The accurate characterization of these properties is essential for its applications in geochronology and for ensuring the safety of personnel involved in its study and handling. This guide has provided a comprehensive overview of the key aspects of this compound's radioactivity, including quantitative data, detailed analytical protocols, and essential safety guidelines. A thorough understanding of these principles and methodologies will enable researchers, scientists, and drug development professionals to effectively and safely work with this fascinating and important mineral.

References

A Preliminary Technical Guide to the Investigation of Xenotime-Bearing Gneiss

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and data presentation for the preliminary investigation of xenotime-bearing gneiss. This compound, a rare-earth element (REE) phosphate (B84403) mineral, is a significant geochronometer and indicator of petrogenetic processes. This document outlines the key experimental protocols, data interpretation, and visualization techniques crucial for researchers in geology and materials science.

Introduction to this compound-Bearing Gneiss

This compound-(Y) (YPO₄) is a phosphate mineral that often occurs as an accessory phase in a variety of geological settings, including igneous, metamorphic, and sedimentary rocks. In metamorphic terranes, this compound-bearing gneisses are of particular interest as they can provide valuable insights into the pressure-temperature-time (P-T-t) evolution of the crust. This compound is a robust geochronometer due to its ability to incorporate uranium (U) and thorium (Th) into its crystal structure, making it suitable for U-Th-Pb dating. Furthermore, its trace element composition, particularly the distribution of rare earth elements (REEs), can elucidate the geochemical conditions during its formation.

The investigation of this compound-bearing gneiss typically involves a multi-technique approach, combining petrography, in-situ geochemical analysis, and geochronology. This guide focuses on the practical application of these techniques.

Data Presentation: Quantitative Analysis

Quantitative data from the analysis of this compound-bearing gneiss should be presented in a clear and structured format to facilitate comparison and interpretation. Below are example tables summarizing typical data obtained from geochronological and geochemical analyses.

Table 1: U-Th-Pb Geochronological Data for this compound

| Sample ID | Mineral | Analytical Spot | U (ppm) | Th (ppm) | Pb (ppm) | 207Pb/206Pb Age (Ma) | 206Pb/238U Age (Ma) | Concordance (%) |

| Gneiss-01 | This compound | Core | 450 | 120 | 35 | 1034 ± 10 | 1030 ± 15 | 99.6 |

| Gneiss-01 | This compound | Rim | 380 | 95 | 28 | 999 ± 7 | 995 ± 12 | 99.6 |

| Gneiss-02 | This compound | Inclusion | 620 | 210 | 50 | 1014 ± 3 | 1010 ± 8 | 99.6 |

Table 2: Representative Electron Probe Microanalysis (EPMA) Data for this compound

| Sample ID | Y₂O₃ (wt%) | P₂O₅ (wt%) | UO₂ (wt%) | ThO₂ (wt%) | Gd₂O₃ (wt%) | Dy₂O₃ (wt%) | Er₂O₃ (wt%) | Yb₂O₃ (wt%) |

| Gneiss-01 | 58.2 | 31.5 | 0.05 | 0.01 | 1.2 | 2.5 | 2.1 | 1.8 |

| Gneiss-02 | 59.1 | 31.2 | 0.07 | 0.02 | 1.0 | 2.8 | 2.3 | 2.0 |

Experimental Protocols

Detailed methodologies are critical for reproducible and high-quality data. The following sections outline the standard protocols for the key analytical techniques used in the study of this compound-bearing gneiss.

Sample Preparation and Petrographic Analysis

-

Rock Crushing and Mineral Separation : Crush approximately 50 grams of the gneiss sample to pass through a 20-mesh sieve.[1] Heavy minerals, including this compound, are then separated using standard techniques such as heavy liquids (e.g., methylene (B1212753) iodide) and a magnetic separator.[2]

-

Thin Section Preparation : Prepare polished thin sections of the gneiss for petrographic analysis using a petrographic microscope. This allows for the identification of mineral assemblages, textures, and the relationship of this compound to other minerals.

-

Staining : To aid in mineral identification, rock slabs can be stained. For example, immersion in hydrofluoric acid can be used to differentiate between certain silicate (B1173343) minerals.[1]

Electron Probe Microanalysis (EPMA) for Geochemical Analysis and U-Th-Pb Dating

EPMA is a widely used technique for obtaining quantitative chemical compositions of minerals at the micron scale and for in-situ U-Th-Pb chemical dating.[3]

-

Instrument Setup : Use a CAMECA SXFive or similar electron probe microanalyzer equipped with multiple wavelength-dispersive spectrometers (WDS).

-

Analytical Conditions :

-

Accelerating Voltage : 15-20 kV.

-

Beam Current : 20-200 nA.

-

Beam Diameter : 1-5 µm.

-

-

X-ray Lines and Spectrometer Crystals :

-

Y, La, Ce, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb : LIF crystal.

-

Ca, P, Pr, Nd : PET crystal.

-

Pb, Th, U : Measured simultaneously on PET and Large PET (LPET) crystals to improve precision.

-

-

Interference Corrections : Careful characterization of background curvature and potential peak overlaps is crucial. For instance, to avoid the overlap of Y-Lγ2,3 on Pb-Mα, the Pb-Mβ peak is often used for analysis.

-

Age Calculation : Chemical ages are calculated from the measured concentrations of U, Th, and Pb.

Sensitive High-Resolution Ion Microprobe (SHRIMP) U-Pb Geochronology

SHRIMP analysis provides high-precision in-situ U-Pb isotopic dating of this compound.

-

Sample Mount Preparation : Mount hand-picked this compound grains in an epoxy puck along with a standard reference material (e.g., MG-1 this compound).[4] The mount is then polished to expose the interior of the grains.

-

Instrumental Conditions :

-

Primary Beam : An O₂⁻ primary beam with a spot size of 10-15 µm.

-

Beam Intensity : Approximately 0.18 to 0.45 nA.

-

-

Analytical Procedure :